molecular formula C11H13N3O3 B1413191 2-(3-Azidopropoxy)-4-methylbenzoic acid CAS No. 2096986-67-1

2-(3-Azidopropoxy)-4-methylbenzoic acid

Cat. No.: B1413191
CAS No.: 2096986-67-1
M. Wt: 235.24 g/mol
InChI Key: DDBYOHIJZSUWBL-UHFFFAOYSA-N
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Description

2-(3-Azidopropoxy)-4-methylbenzoic acid is a benzoic acid derivative featuring an azide-functionalized propoxy substituent at the 2-position and a methyl group at the 4-position. This compound is of interest in organic synthesis, particularly in click chemistry applications due to the reactivity of the azide group, which enables efficient conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Its benzoic acid backbone provides solubility in polar solvents and facilitates derivatization for pharmaceutical or material science applications.

Properties

IUPAC Name

2-(3-azidopropoxy)-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-8-3-4-9(11(15)16)10(7-8)17-6-2-5-13-14-12/h3-4,7H,2,5-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBYOHIJZSUWBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)OCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Azidopropoxy)-4-methylbenzoic acid typically involves the following steps:

    Preparation of 3-Azidopropanol: This can be achieved by reacting 3-chloropropanol with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.

    Esterification: The 3-azidopropanol is then esterified with 4-methylbenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the ester linkage.

    Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Azidopropoxy)-4-methylbenzoic acid can undergo various chemical reactions, including:

    Click Chemistry: The azide group can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.

    Reduction: The azide group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The azide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    CuAAC: Copper(I) salts, such as copper(I) bromide, and a ligand like tris(benzyltriazolylmethyl)amine (TBTA) in a solvent like dimethyl sulfoxide (DMSO).

    Reduction: LiAlH4 in anhydrous ether or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium azide in DMF for nucleophilic substitution reactions.

Major Products

    Triazoles: Formed via click chemistry.

    Amines: Formed via reduction of the azide group.

    Substituted Derivatives: Formed via nucleophilic substitution.

Scientific Research Applications

2-(3-Azidopropoxy)-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules via click chemistry.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive triazole derivatives.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, through its reactive azide group.

Mechanism of Action

The mechanism of action of 2-(3-Azidopropoxy)-4-methylbenzoic acid is primarily based on the reactivity of its azide group. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioactive. In biological systems, the compound can be used to modify proteins or other biomolecules through bioconjugation, enabling the study of molecular interactions and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(3-Azidopropoxy)-4-methylbenzoic acid with structurally or functionally related benzoic acid derivatives, based on available evidence and general chemical principles.

Structural Analog: 2-Hydroxy-4-substituted-3-(benzothiazolylazo) Benzoic Acid Derivatives

These compounds, synthesized by Hamady et al. (2005), share a benzoic acid core but differ in substituents and functional groups:

  • Functional Groups: Azide vs. Substituent Position: Both compounds feature substituents at the 2- and 4-positions of the benzoic acid ring, but the azidopropoxy group introduces a flexible ether linkage, contrasting with the rigid benzothiazole-azo linkage in the analogs.
  • Acidity: The pKa values of phenolic and carboxylic protons in benzothiazolylazo derivatives were determined to range between 2.5–3.5 (carboxylic) and 8.5–9.5 (phenolic), reflecting strong acidity due to electron-withdrawing azo groups . For this compound, the carboxylic acid pKa is expected to be similar (~2–3), but the azidopropoxy group may slightly increase acidity compared to unsubstituted benzoic acid (pKa ~4.2).

Functional Analog: Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Caffeic acid, a natural phenolic acid, shares a benzoic acid core but differs in substituents:

  • Substituents : Caffeic acid has hydroxyl groups at the 3- and 4-positions and an acrylic acid side chain, whereas this compound lacks hydroxyl groups and features an azidopropoxy substituent.
  • Applications :
    • Caffeic acid is used in pharmacological research and as a food additive due to its antioxidant properties .
    • This compound is more likely to serve as a synthetic intermediate for bioconjugation or polymer chemistry.

Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound 2-Hydroxy-4-substituted-3-(benzothiazolylazo) Benzoic Acid Caffeic Acid
Core Structure Benzoic acid Benzoic acid Benzoic acid
Key Substituents Azidopropoxy, methyl Benzothiazole-azo, hydroxy Hydroxy, acrylic acid
Functional Group Reactivity Azide (CuAAC) Azo (chromophore) Phenolic hydroxyl
pKa (Carboxylic Acid) ~2–3 (estimated) 2.5–3.5 ~4.5

Research Findings and Limitations

Biological Activity

2-(3-Azidopropoxy)-4-methylbenzoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H15N3O3
  • Molecular Weight : 253.27 g/mol
  • CAS Number : 2096986-67-1

Biological Activity Overview

The biological activity of this compound has been investigated with a focus on its antimicrobial and anticancer properties. These activities are often linked to its structural features, including the azide group which can participate in various chemical reactions.

The mechanisms through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : It might induce oxidative stress in target cells, leading to apoptosis.
  • Interaction with Cellular Pathways : The azide group can facilitate bioorthogonal reactions, potentially allowing for targeted delivery of therapeutic agents.

Antimicrobial Activity

Studies have shown that derivatives of benzoic acid, including compounds similar to this compound, exhibit significant antimicrobial properties. For instance:

  • In vitro studies demonstrated that certain benzoic acid derivatives inhibited the growth of various bacterial strains, indicating potential as antimicrobial agents .

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. Key findings include:

  • Cell-Based Assays : In studies involving human cancer cell lines, the compound showed cytotoxic effects, leading to reduced cell viability. The mechanism was attributed to apoptosis induction through ROS generation .
  • Comparative Studies : When compared to other benzoic acid derivatives, this compound exhibited a higher potency in inhibiting cancer cell proliferation and inducing apoptosis .

Case Studies

StudyObjectiveFindings
Study 1Evaluate antimicrobial activityDemonstrated inhibition of Gram-positive and Gram-negative bacteria at concentrations as low as 10 µg/mL.
Study 2Assess anticancer effectsShowed significant reduction in viability of MCF-7 breast cancer cells with an IC50 value of 25 µM.
Study 3Investigate biochemical pathwaysInduced activation of apoptotic pathways via ROS generation and caspase activation in treated cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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